molecular formula C9H5BrFNO B12102303 6-Bromo-4-fluoro-1h-indole-3-carbaldehyde CAS No. 1227564-14-8

6-Bromo-4-fluoro-1h-indole-3-carbaldehyde

Cat. No.: B12102303
CAS No.: 1227564-14-8
M. Wt: 242.04 g/mol
InChI Key: KXKXKMOCSYNYSP-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-1h-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of bromine and fluorine atoms at the 6th and 4th positions, respectively, on the indole ring, and an aldehyde group at the 3rd position. These substitutions confer unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoro-1h-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a brominated and fluorinated precursor, which undergoes cyclization and subsequent functional group transformations to introduce the aldehyde group at the 3rd position .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-1h-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-4-fluoro-1h-indole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoro-1h-indole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, indole derivatives are known to bind to various receptors in the body, influencing biological pathways and cellular responses. The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H-indazole-4-carboxaldehyde
  • 4-Fluoro-1H-indole-3-carbaldehyde
  • 6-Bromo-1-cyclopentyl-1H-indole-3-carbaldehyde

Uniqueness

6-Bromo-4-fluoro-1h-indole-3-carbaldehyde is unique due to the simultaneous presence of bromine and fluorine atoms on the indole ring, which imparts distinct electronic and steric properties. These features can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

6-bromo-4-fluoro-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-1-7(11)9-5(4-13)3-12-8(9)2-6/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKXKMOCSYNYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=C2C=O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259932
Record name 6-Bromo-4-fluoro-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227564-14-8
Record name 6-Bromo-4-fluoro-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227564-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-fluoro-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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